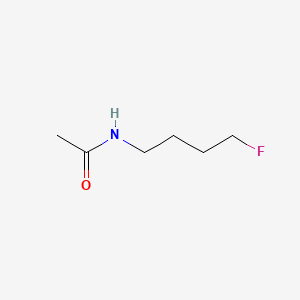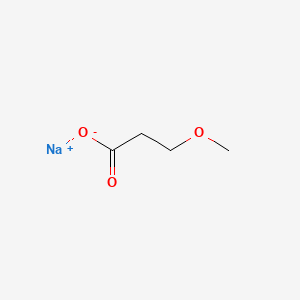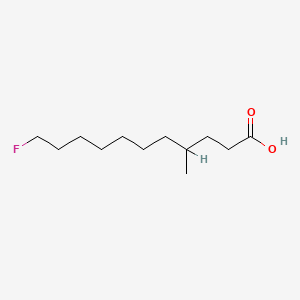
11-Fluoro-4-methylundecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Fluoro-4-methylundecanoic acid is an organic compound with the molecular formula C₁₂H₂₃FO₂. It is a fluorinated fatty acid derivative, characterized by the presence of a fluorine atom at the 11th position and a methyl group at the 4th position of the undecanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Fluoro-4-methylundecanoic acid typically involves multi-step reactions. One common method starts with the precursor 10-Fluoro-3-methyldecanoic acid. The synthetic route includes the use of thionyl chloride followed by diethyl ether and heating the reaction product in dioxane with silver oxide, sodium carbonate, sodium thiosulfate, and water .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up for industrial use. This would include the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
11-Fluoro-4-methylundecanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding ketone or aldehyde derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce the corresponding alcohol.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the replacement of the fluorine atom with other halogens or functional groups.
Scientific Research Applications
11-Fluoro-4-methylundecanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in studies related to fatty acid metabolism and the effects of fluorinated fatty acids on biological systems.
Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 11-Fluoro-4-methylundecanoic acid involves its interaction with cellular membranes and metabolic pathways. The fluorine atom’s presence can alter the compound’s lipophilicity and metabolic stability, affecting its interaction with enzymes and receptors. This can lead to changes in fatty acid metabolism, oxidative stress, and membrane integrity .
Comparison with Similar Compounds
Similar Compounds
Undecanoic acid: A non-fluorinated analog with similar chain length but lacking the fluorine atom.
10-Fluoro-3-methyldecanoic acid: A precursor in the synthesis of 11-Fluoro-4-methylundecanoic acid, differing by the position of the fluorine atom and methyl group.
Uniqueness
This compound is unique due to the specific positioning of the fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
2839-41-0 |
|---|---|
Molecular Formula |
C12H23FO2 |
Molecular Weight |
218.31 g/mol |
IUPAC Name |
11-fluoro-4-methylundecanoic acid |
InChI |
InChI=1S/C12H23FO2/c1-11(8-9-12(14)15)7-5-3-2-4-6-10-13/h11H,2-10H2,1H3,(H,14,15) |
InChI Key |
LBFWXJKWNYVMFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCCCF)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2H-indol-2-one](/img/structure/B13420648.png)
![N-[(2S,3R,4R,6R)-5-[(2S,3R,5S,6R)-4-[(2R,5S,6R)-3-acetamido-4-[(3R,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3R,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,4S,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13420656.png)
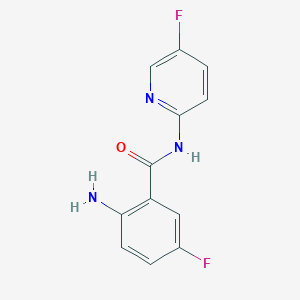
![Methyl 6-[[[(2-Chloroethyl)amino]carbonyl]amino]-6-deoxy-alpha-D-glucopyranoside](/img/structure/B13420672.png)
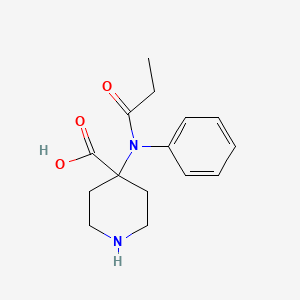
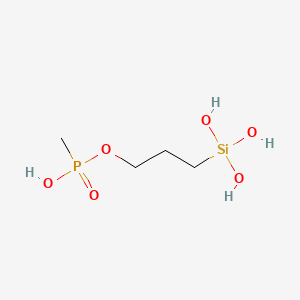

![2-[(4-Fluorobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13420686.png)


